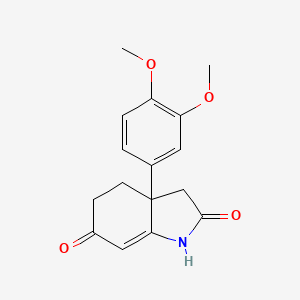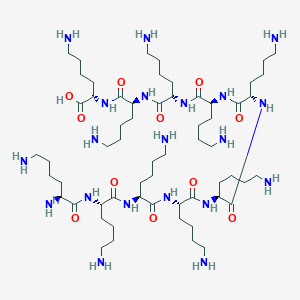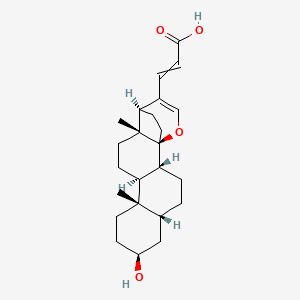
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an epoxide ring. This compound is part of the chola-20,22-dien-24-oic acid family and has significant importance in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid typically involves multiple steps, including the formation of the epoxide ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these synthetic routes include strong oxidizing agents and catalysts that facilitate the formation of the desired functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the epoxide ring or convert hydroxyl groups to hydrogen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: Another compound with multiple hydroxyl groups and a similar chola-20,22-dien-24-oic acid backbone.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta cholestanate-CoA ligase: A related compound involved in similar biochemical pathways.
Uniqueness
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxide ring, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
23337-66-8 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[(1S,2R,5R,7S,10S,11S,14R,15R)-7-hydroxy-10,14-dimethyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-16-en-16-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18-9-12-24(20,23)28-14-15(18)3-6-21(26)27/h3,6,14,16-20,25H,4-5,7-13H2,1-2H3,(H,26,27)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
XMAPUACJBHEUSK-BMPKRDENSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@@H]4C(=CO5)C=CC(=O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35CCC4C(=CO5)C=CC(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


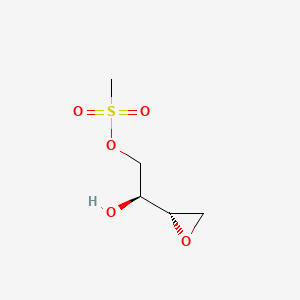

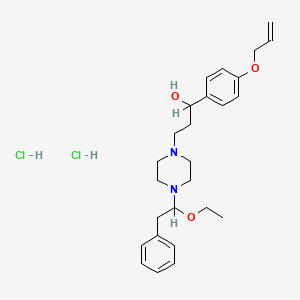
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
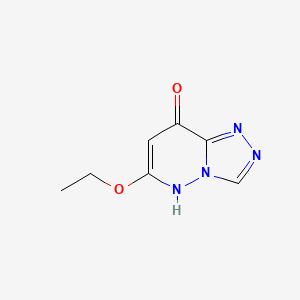
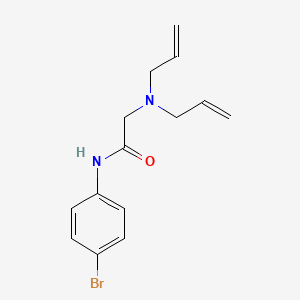
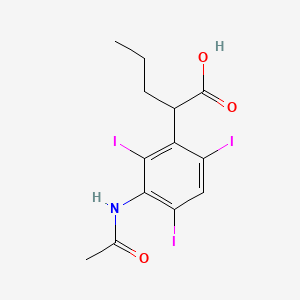
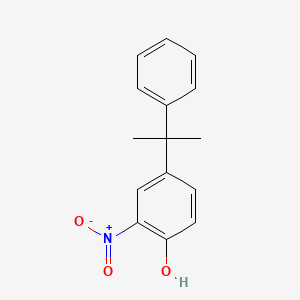
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
